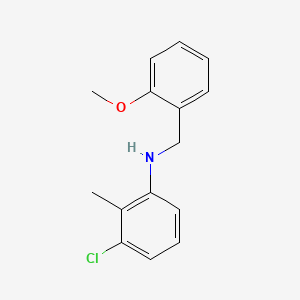

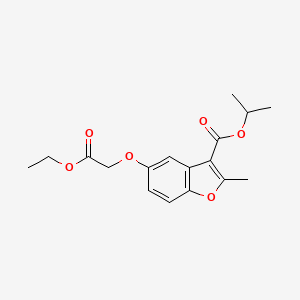

N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide derivatives involves complex reactions aiming to introduce specific functional groups that confer desirable chemical and physical properties. These processes often employ methods like cyclocondensation, amidation, and reactions with various reagents to achieve the target compound. For instance, a related compound was synthesized using a process that involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation, highlighting the complexity and diversity of synthesis techniques used in this domain (Idrees et al., 2019).

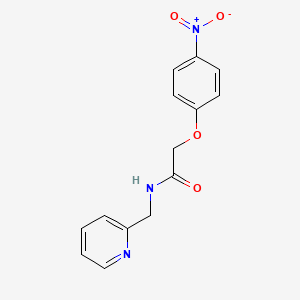

Molecular Structure Analysis

The molecular structure of N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide and its derivatives is critical for understanding their chemical behavior and potential applications. Studies often use techniques like X-ray diffraction analysis to establish the crystal structure, revealing how intermolecular interactions, such as hydrogen bonds and π-π stacking, influence the compound's stability and reactivity. For example, a study on a related benzamide derivative detailed the molecular conformation and the importance of intramolecular hydrogen bonds in stabilizing the structure (Oztaslar & Arslan, 2023).

Chemical Reactions and Properties

N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions that alter its properties and potential applications. These reactions can include interactions with different reagents to introduce or modify functional groups, affecting the compound's chemical behavior. For instance, the Ugi four-component reaction has been utilized to develop highly functionalized benzofuran-2-carboxamides, demonstrating the compound's versatility in chemical synthesis (Han et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with targets such asCarbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Similar compounds have been found to affect pathways involving the mtor, egfr, inos, map2k1, fgfr, and tgfb1 proteins . These proteins play key roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been found to exert their effects by inhibiting the function of their target proteins, leading to changes in cellular processes such as cell growth and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2NO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAGJHCDYKTCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)